molecular formula C14H15NO4Si B12580443 Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane CAS No. 562840-92-0

Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane

Cat. No.: B12580443
CAS No.: 562840-92-0
M. Wt: 289.36 g/mol
InChI Key: MKWASMOBFNINBI-UHFFFAOYSA-N
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Description

Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane is an organosilicon compound with a complex structure that includes a benzodioxole ring, a nitroethenyl group, and a trimethylsilyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane typically involves multiple steps, starting with the preparation of the benzodioxole ring system The nitroethenyl group is introduced through a nitration reaction, followed by the addition of the ethynyl group via a Sonogashira coupling reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and coupling reactions, as well as automated systems for purification and isolation of the final product.

Chemical Reactions Analysis

Types of Reactions

Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane undergoes various types of chemical reactions, including:

    Oxidation: The nitroethenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the benzodioxole ring.

    Reduction: Amino derivatives of the benzodioxole ring.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane involves its interaction with molecular targets such as enzymes and receptors. The nitroethenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the benzodioxole ring can interact with biological macromolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Ethynyltrimethylsilane: A simpler compound with similar ethynyl and trimethylsilyl groups but lacking the benzodioxole and nitroethenyl groups.

    Trimethylsilylacetylene: Another related compound with a similar structure but without the benzodioxole and nitroethenyl groups.

Uniqueness

Trimethyl{[6-(2-nitroethenyl)-2H-1,3-benzodioxol-5-yl]ethynyl}silane is unique due to the presence of the benzodioxole ring and nitroethenyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for research and industrial applications, differentiating it from simpler organosilicon compounds.

Properties

CAS No.

562840-92-0

Molecular Formula

C14H15NO4Si

Molecular Weight

289.36 g/mol

IUPAC Name

trimethyl-[2-[6-(2-nitroethenyl)-1,3-benzodioxol-5-yl]ethynyl]silane

InChI

InChI=1S/C14H15NO4Si/c1-20(2,3)7-5-12-9-14-13(18-10-19-14)8-11(12)4-6-15(16)17/h4,6,8-9H,10H2,1-3H3

InChI Key

MKWASMOBFNINBI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(C=C1C=C[N+](=O)[O-])OCO2

Origin of Product

United States

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